molecular formula C7H9N5 B3383957 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 51222-26-5

1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B3383957
CAS No.: 51222-26-5
M. Wt: 163.18 g/mol
InChI Key: AUBQRFWTCXGISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines in ethanol at reflux temperature.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that compounds with similar structures can effectively target the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer biology .
  • Neurological Disorders :
    • The compound has also been investigated for potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems or exert antioxidant effects that could benefit conditions like Alzheimer's disease and Parkinson's disease .
  • Antimicrobial Properties :
    • There is emerging evidence supporting the antimicrobial activity of pyrazolo[4,3-d]pyrimidin derivatives against various bacterial strains. This makes it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing treatments .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound serves as a valuable tool in enzyme inhibition studies, particularly for enzymes involved in nucleotide metabolism and signal transduction pathways. Its structural features allow it to act as a competitive inhibitor against certain enzymes, providing insights into their mechanisms of action .
  • Drug Design and Development :
    • Due to its unique scaffold, this compound is utilized in drug design efforts aimed at creating more potent and selective therapeutic agents. Computational modeling and structure-activity relationship (SAR) studies are often conducted to optimize its pharmacological profile .

Material Science Applications

  • Polymer Chemistry :
    • The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties. It has potential applications in creating advanced materials for electronics and coatings .
  • Nanotechnology :
    • Recent studies have explored the use of pyrazolo[4,3-d]pyrimidin derivatives in nanostructured materials for drug delivery systems. Their ability to form stable complexes with various biomolecules can be exploited to improve the bioavailability of therapeutic agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell growth via PI3K pathway modulation
Study BNeuroprotective EffectsShowed potential reduction in oxidative stress markers in neuronal cells
Study CAntimicrobial EfficacyIdentified effectiveness against gram-positive bacteria

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and improves its pharmacokinetic properties. This makes it a more potent and selective inhibitor compared to other similar compounds .

Biological Activity

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS Number: 51222-26-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, structure-activity relationships, and therapeutic potential.

PropertyValue
Molecular FormulaC₇H₉N₅
Molecular Weight163.18 g/mol
Density1.5 g/cm³
Boiling Point362.9 °C
Flash Point173.3 °C

This compound has been primarily studied for its role as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in the proliferation of cancer cells. The compound exhibits significant anti-proliferative effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells.

In Vitro Studies

In a study assessing the anti-proliferative activity of similar pyrazolo derivatives, compounds were tested against A549 and HCT-116 cell lines using MTT assays. The most potent derivative demonstrated an IC₅₀ of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory potential . The mechanism involved apoptosis induction and cell cycle arrest at the S and G2/M phases, as evidenced by flow cytometric analyses .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features that allow it to mimic ATP binding within the EGFR active site. Modifications at various positions on the pyrazolo ring have been shown to enhance biological activity:

  • Position 1 : Methyl substitutions improve hydrophobic interactions.
  • Position 3 : Variations in substituent size can affect binding affinity.

These modifications are crucial for optimizing the compound's potency and selectivity towards EGFR .

Case Study 1: Anti-Cancer Activity

A recent investigation into a series of pyrazolo derivatives revealed that modifications to the core structure significantly impacted their anti-cancer properties. The study demonstrated that certain derivatives led to increased apoptosis in MCF-7 breast cancer cells through mitochondrial membrane potential collapse and elevated reactive oxygen species levels .

Case Study 2: Enzymatic Inhibition

Another study highlighted the compound's ability to inhibit specific kinases associated with tumor growth. The synthesized derivatives showed varied inhibitory effects on kinases linked to cell signaling pathways critical in cancer progression .

Properties

IUPAC Name

1,3-dimethylpyrazolo[4,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-5-6(12(2)11-4)7(8)10-3-9-5/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBQRFWTCXGISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CN=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299010
Record name 1,3-dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51222-26-5
Record name 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51222-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 138283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC138283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC127467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 5
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.